REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=O)=[CH:8][CH:7]=1)(=[O:4])=[O:3].ON1C2C=CC=CC=2N=N1.C1(N=C=NC2CCCCC2)CCCCC1.[CH2:44]([NH:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])[CH3:45]>CN(C=O)C>[CH2:44]([N:46]([CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53])[C:15](=[O:17])[CH2:14][CH2:13][C:12](=[O:18])[C:9]1[CH:8]=[CH:7][C:6]([NH:5][S:2]([CH3:1])(=[O:3])=[O:4])=[CH:11][CH:10]=1)[CH3:45]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Name
|
2
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
9.08 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)NCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after an additional 30 minutes the ice bath is removed
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
the mixture is kept at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered over a Celite
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting material is dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with dilute HCl, NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed over silica gel (1.25 kg) with 5% MeOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(CCC(C1=CC=C(C=C1)NS(=O)(=O)C)=O)=O)CCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |